2-(2-Metilfenil)acetofenona

Descripción general

Descripción

2-(2-Methylphenyl)acetophenone is an organic compound belonging to the class of acetophenones. It is characterized by the presence of a methyl group attached to the phenyl ring at the second position. This compound is a colorless to pale yellow liquid with a sweet, hawthorn-like aroma. It is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .

Aplicaciones Científicas De Investigación

2-(2-Methylphenyl)acetophenone has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the flavor and fragrance industry for its sweet, hawthorn-like aroma.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(2-Methylphenyl)acetophenone can be synthesized through several methods. One common method involves the reaction of acetophenone with 2-chlorotoluene in the presence of a palladium catalyst and sodium t-butoxide in tetrahydrofuran. The reaction is carried out under an inert atmosphere at temperatures ranging from 25°C to 60°C .

Industrial Production Methods

Industrial production of 2-(2-Methylphenyl)acetophenone typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methylphenyl)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Mecanismo De Acción

The mechanism of action of 2-(2-Methylphenyl)acetophenone involves its interaction with various molecular targets. It has been reported to inhibit NADPH oxidase, which plays a role in oxidative stress and inflammation. Additionally, it may scavenge non-radical oxidant species, contributing to its antioxidant properties .

Comparación Con Compuestos Similares

Similar Compounds

Acetophenone: The simplest aromatic ketone, used as a precursor to resins and fragrances.

2-Methylacetophenone: Similar structure but with a methyl group at a different position.

4-Methylacetophenone: Another isomer with the methyl group at the fourth position.

Uniqueness

2-(2-Methylphenyl)acetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its sweet, hawthorn-like aroma and potential biological activities make it valuable in various applications .

Actividad Biológica

Overview

2-(2-Methylphenyl)acetophenone, also known as 2'-methylacetophenone, is an organic compound belonging to the acetophenone class. It has garnered attention for its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and analgesic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

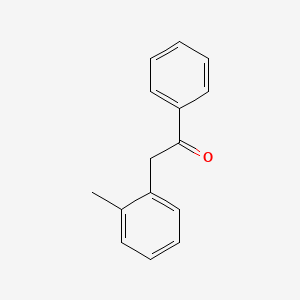

- Molecular Formula : C15H14O

- Molecular Weight : 210.27 g/mol

- CAS Number : 5033-67-0

1. Antimicrobial Properties

Research indicates that 2-(2-Methylphenyl)acetophenone exhibits significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

2. Antifungal Activity

The antifungal properties of 2-(2-Methylphenyl)acetophenone have been explored in several studies. It has shown effectiveness against phytopathogenic fungi, with IC50 values ranging from 37 to 87 µg/mL against species such as Colletotrichum gloeosporioides and Botrytis cinerea .

3. Anti-inflammatory and Analgesic Effects

In vitro studies have demonstrated that this compound can inhibit the activity of NADPH oxidase, which is involved in oxidative stress and inflammation. This inhibition may contribute to its potential anti-inflammatory effects . Additionally, experimental models have shown that it can reduce pain responses, indicating possible analgesic properties .

The biological activity of 2-(2-Methylphenyl)acetophenone is attributed to its interaction with various molecular targets:

- NADPH Oxidase Inhibition : Reduces oxidative stress and inflammation.

- Antioxidant Activity : Scavenges reactive oxygen species (ROS), contributing to its protective effects against cellular damage .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several acetophenone derivatives, including 2-(2-Methylphenyl)acetophenone. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming many conventional antibiotics .

Field Application in Agriculture

In agricultural settings, 2-(2-Methylphenyl)acetophenone was tested as a natural pesticide against root-knot nematodes (Meloidogyne incognita). The compound exhibited effective nematicidal activity with an EC50 value of approximately 54.8 mg/L after 72 hours of exposure .

Comparison with Similar Compounds

To understand the uniqueness of 2-(2-Methylphenyl)acetophenone, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity |

|---|---|---|

| Acetophenone | C6H5COCH3 | Moderate |

| 4-Methylacetophenone | C6H4(CH3)COCH3 | Low |

| 2-Methylacetophenone | C6H4(CH3)(C6H5)COCH3 | High |

This table illustrates that while other acetophenones possess some antimicrobial properties, 2-(2-Methylphenyl)acetophenone demonstrates superior efficacy due to its unique substitution pattern .

Propiedades

IUPAC Name |

2-(2-methylphenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12-7-5-6-10-14(12)11-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMXBSDTDHEQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325254 | |

| Record name | 2-(2-Methylphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5033-67-0 | |

| Record name | NSC409453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methylphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.